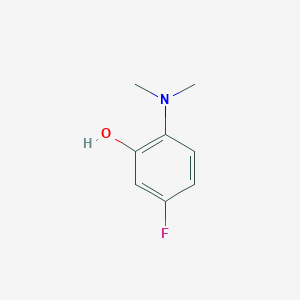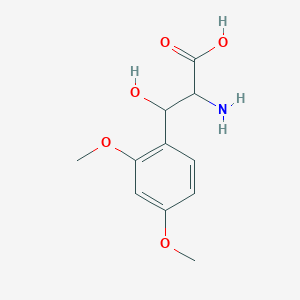
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Mannich reaction to introduce the hydroxypropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Amino-3-(2,4-dimethoxyphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(2,4-dimethoxyphenyl)-3-aminopropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.
2-Amino-3-(4-methoxyphenyl)-3-hydroxypropanoic acid: Has only one methoxy group, which may affect its biological activity and solubility.
2-Amino-3-(2,4-dihydroxyphenyl)-3-hydroxypropanoic acid: Contains hydroxy groups instead of methoxy groups, leading to different hydrogen bonding and reactivity.
Uniqueness
2-Amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both methoxy and hydroxy groups, which provide a balance of hydrophilic and hydrophobic properties. This balance can influence its solubility, reactivity, and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO5 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-amino-3-(2,4-dimethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-6-3-4-7(8(5-6)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XCRMRZLCGAJLMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C(C(=O)O)N)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


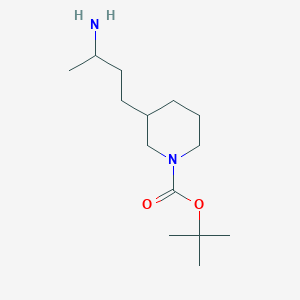

![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)

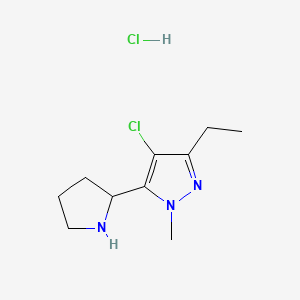
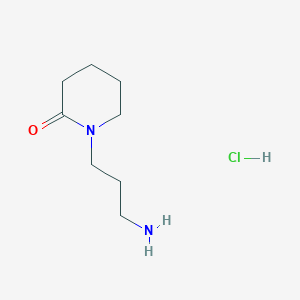


![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)

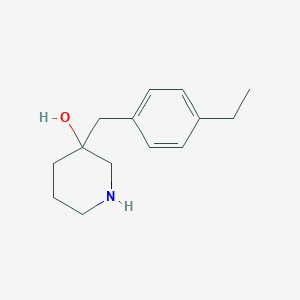

![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
